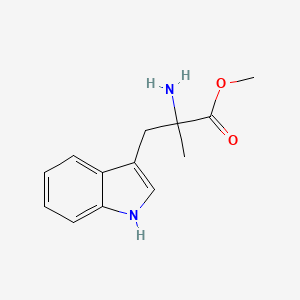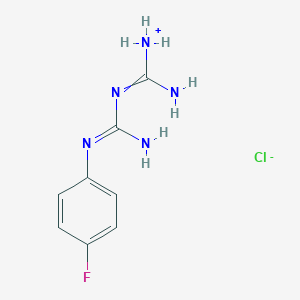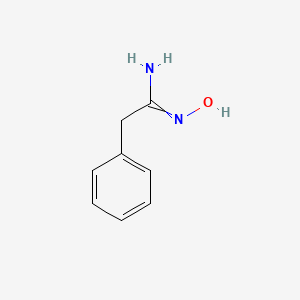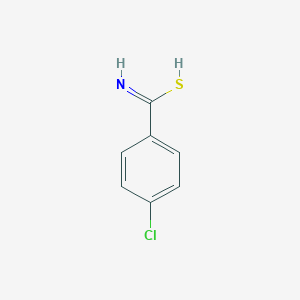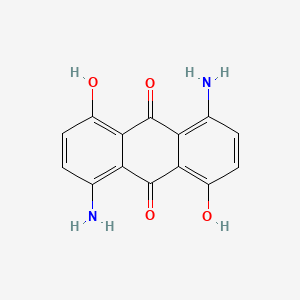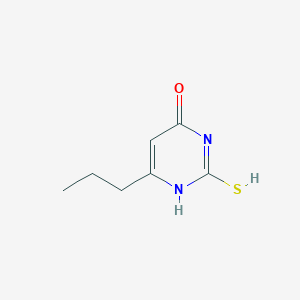
CID 4950
説明
CID 4950 is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function in Cells : CID is a valuable tool for studying various biological processes, especially in controlling protein function with precision and spatiotemporal resolution. It is predominantly used in dissecting signal transductions and extends to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems are used for inducible gene regulation and editing in mammalian cells, offering a versatile toolbox for gene manipulation, with applications in biomedical research (Ma et al., 2023).
Protein Localization in Living Cells : CID enables reversible control of protein localization with high spatiotemporal resolution, crucial for studying dynamic biological processes like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
Resolving Problems in Cell Biology : CID has resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Advances in CID action specificity and the development of novel substrates allow manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency in Agriculture : CID, as Carbon Isotope Discrimination, is a selection criterion for improving water use efficiency (WUE) and productivity in crops like barley, with significant genotypic variation in WUE and CID (Anyia et al., 2007).
FKBP12 Ligands for Protein Dimerization : CID is used in the study of intracellular signaling events mediated by protein-protein interactions, with applications in biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
Mass Spectrometry Applications : CID is crucial in mass spectrometry, particularly in the fragmentation and analysis of ions, demonstrating its utility in mixture analysis and structure elucidation (Yost & Enke, 1978).
Peptide Sequencing by Mass Spectrometry : CID is essential in the qualitative and quantitative characterization of protein mixtures, especially in the translation of MS/MS spectra into peptide sequences (Medzihradszky & Chalkley, 2015).
Label-Free Single-Molecule Quantification : CID is used for the quantification of biological processes and pharmacological applications. It is crucial for understanding the interactions and mechanical stability of ternary complexes in cellular mechanotransduction (Wang et al., 2019).
Soluble and Membrane Protein Assemblies : CID in mass spectrometry offers an alternative method to study protein assemblies, liberating intact complexes for structural and stoichiometric analysis (Mikhailov et al., 2016).
特性
IUPAC Name |
6-propyl-2-sulfanyl-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-2-3-5-4-6(10)9-7(11)8-5/h4H,2-3H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHARQHSZJURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


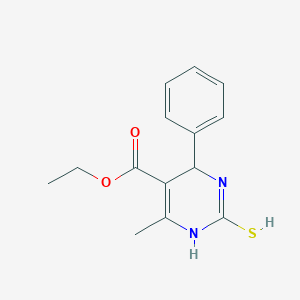
![[3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7722619.png)
![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7722626.png)
